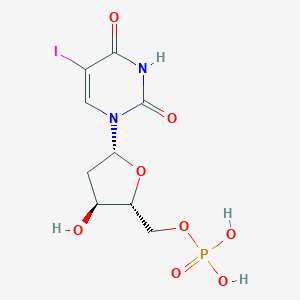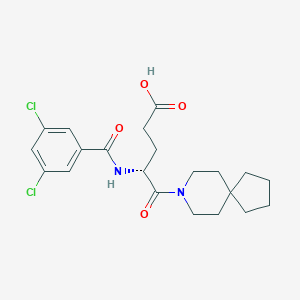
二-1-金刚烷基膦
描述
Di-1-adamantylphosphine is a chemical compound with the molecular formula C20H31P . It is a phosphine ligand that contains the bulky di (1-adamantyl)phosphino [P (1-Ad)2] fragment . This compound is useful in Pd-catalyzed C-N and C-C bond formation .
Synthesis Analysis
The synthesis of Di-1-adamantylphosphine involves a multi-step reaction . The first step involves a reaction with phosphorus trichloride and aluminum chloride, heated for 5 hours. The second step involves a reaction with LiAlH4 in diethyl ether, also heated for 3 hours .
Chemical Reactions Analysis
Di-1-adamantylphosphine is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
Di-1-adamantylphosphine is a white powder . It is insoluble in water . Unfortunately, specific data on its density, boiling point, vapor pressure, specific gravity, odor, and other physical and chemical properties were not available.
科学研究应用
Buchwald-Hartwig Cross Coupling Reaction
Di-1-adamantylphosphine: is utilized as a ligand in the Buchwald-Hartwig cross coupling reaction . This reaction is pivotal in creating carbon-nitrogen bonds, which are essential components of many organic compounds, including pharmaceuticals and agrochemicals. The robustness of Di-1-adamantylphosphine allows for the formation of these bonds under mild conditions, enhancing the efficiency of synthesis processes.
Heck Reaction
In the Heck reaction, Di-1-adamantylphosphine serves as a ligand to facilitate the palladium-catalyzed coupling of aryl halides with alkenes . This reaction is widely used in the synthesis of fine chemicals and materials due to its ability to form carbon-carbon bonds selectively and efficiently.
Hiyama Coupling
The Hiyama coupling reaction employs Di-1-adamantylphosphine as a ligand in the cross-coupling of organosilanes with aryl or vinyl halides . This method is particularly valuable for constructing carbon-carbon bonds in the presence of sensitive functional groups, offering a versatile tool for molecular assembly in organic synthesis.
Negishi Coupling
Di-1-adamantylphosphine is also used in Negishi coupling, which involves the cross-coupling of organozinc compounds with aryl or alkenyl halides . This reaction is renowned for its high tolerance of various functional groups and its ability to form complex molecules with precision.
Sonogashira Coupling
In Sonogashira coupling, Di-1-adamantylphosphine acts as a ligand to catalyze the coupling of terminal alkynes with aryl or vinyl halides . This reaction is crucial for the construction of carbon-carbon triple bonds and is extensively used in the synthesis of natural products, pharmaceuticals, and polymers.
Suzuki-Miyaura Coupling
Lastly, Di-1-adamantylphosphine finds application in Suzuki-Miyaura coupling as a ligand to facilitate the palladium-catalyzed cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides . This reaction is highly significant in the field of organic chemistry for its ability to form biaryl compounds, which are key structures in many active pharmaceutical ingredients.
作用机制
Target of Action
Di-1-adamantylphosphine is primarily used as a catalyst in various chemical reactions . It is a phosphine ligand , which means it can bind to a metal center and influence its reactivity . The primary targets of Di-1-adamantylphosphine are therefore the metal centers in these reactions.
Mode of Action
Di-1-adamantylphosphine interacts with its targets by donating electron density to the metal center . This interaction can activate the metal center and facilitate various types of cross-coupling reactions, such as the Heck and Suzuki coupling reactions . The electron-rich nature of Di-1-adamantylphosphine makes it particularly effective in these roles .
Biochemical Pathways
As a catalyst, Di-1-adamantylphosphine does not directly participate in biochemical pathways. Instead, it facilitates chemical reactions that may be part of larger synthetic processes. For example, it can be used to catalyze the formation of carbon-carbon bonds in organic synthesis, which is a key step in the synthesis of many complex organic molecules .
Pharmacokinetics
Like other phosphine ligands, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of Di-1-adamantylphosphine’s action is the facilitation of chemical reactions. By acting as a catalyst, it can increase the rate of these reactions and improve their efficiency . On a molecular level, this involves the formation of new chemical bonds. On a cellular level, the effects would depend on the specific reaction being catalyzed.
Action Environment
The action of Di-1-adamantylphosphine can be influenced by various environmental factors. For example, the presence of oxygen or moisture can lead to the oxidation of the phosphine ligand, which may reduce its effectiveness . Additionally, the temperature and pressure of the reaction environment can also affect the efficiency of the catalysis .
安全和危害
属性
IUPAC Name |
bis(1-adamantyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRZOLBZYZWQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454433 | |
| Record name | Di-1-adamantylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-1-adamantylphosphine | |
CAS RN |
131211-27-3 | |
| Record name | Di-1-adamantylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131211-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-1-adamantylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
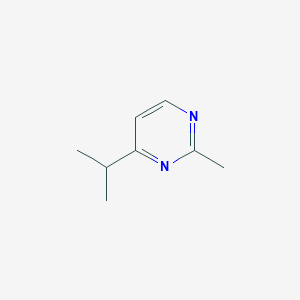
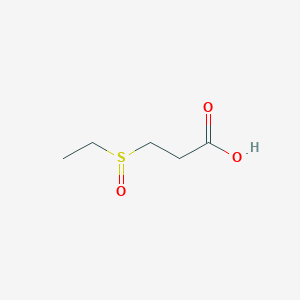
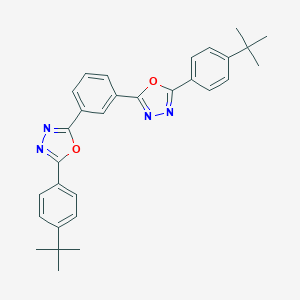
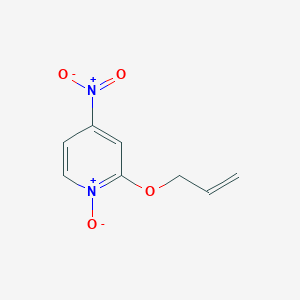
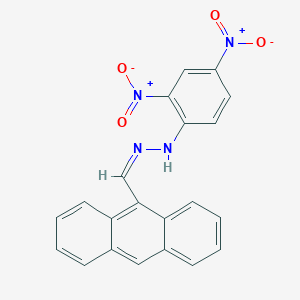
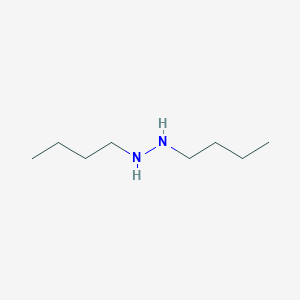



![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
